Glucoraphenin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucoraphenin involves several steps. One method starts with commercially available 1,4-butanediol. The glucosinolate framework is prepared by coupling an oximyl chloride derivative with tetraacetyl thioglucose. A methylthio group is introduced to the framework using a Wittig reaction between triphenylphosphonium thiomethylmethylide and an aldehyde intermediate of the glucosinolate .
Industrial Production Methods
Industrial production of glucosinolates, including this compound, often involves extraction from plant sources. The glucosinolates are enzymatically hydrolyzed to produce sulfate ions, D-glucose, and characteristic degradation products such as isothiocyanates .
Chemical Reactions Analysis
Types of Reactions
Glucoraphenin undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can revert the sulfoxide group back to a sulfide.
Substitution: The glucosinolate can undergo substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include isothiocyanates, thiocyanates, nitriles, and epithionitriles, depending on the reaction conditions such as pH and the presence of ferrous ions .
Scientific Research Applications
Glucoraphenin has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various bioactive compounds.
Biology: The compound plays a role in plant defense mechanisms against pests and pathogens.
Industry: The compound is used in the production of natural pesticides and flavoring agents.
Mechanism of Action
The mechanism of action of Glucoraphenin involves its conversion to isothiocyanates by the enzyme myrosinase. These isothiocyanates then induce the expression of phase II detoxification enzymes, such as glutathione S-transferase and quinone reductase, which help in detoxifying carcinogens . The molecular targets include various enzymes involved in the detoxification pathways .
Comparison with Similar Compounds
Glucoraphenin can be compared with other glucosinolates such as:
Glucoraphanin: Found in broccoli, known for its potent anticancer properties.
Sinigrin: Found in mustard seeds, known for its pungent taste and antimicrobial properties.
Gluconasturtiin: Found in watercress, known for its peppery flavor and potential health benefits.
Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1E)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21)/b5-3+,13-8+/t7-,9-,10+,11-,12+,25?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLXCZJBYSPSKU-CRHREIPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)/C=C/CC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28463-24-3 | |
Record name | Glucoraphenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028463243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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